1-Phenyl-1-cyclohexene

Asymmetric Catalysis Epoxidation Chiral Building Blocks

Sourcing a sterically hindered trisubstituted olefin for asymmetric catalysis or forensic toxicology? 1-Phenyl-1-cyclohexene (CAS 771-98-2) provides a structurally precise solution: • Asymmetric Epoxidation: Delivers 86% ee in Jacobsen-type epoxidations, a 21% absolute increase over trans-β-methylstyrene. • Forensic Reference: Distinct PCP metabolite and pyrolysis product; irreplaceable for quantitative toxicology assays. • Catalyst Development: Benchmark substrate for hydrogenation and ODH catalysis. Supplied ≥95% (GC), clear liquid, stored under inert gas at RT.

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 771-98-2
Cat. No. B116675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-cyclohexene
CAS771-98-2
Synonyms1-Phenylcyclohexene;  2-Phenylcyclohexene;  3,4-Dihydro-1,1’-biphenyl;  Cyclohex-1-en-1-ylbenzene;  NSC 403862;  NSC 44834
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=CC=CC=C2
InChIInChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
InChIKeyWCMSFBRREKZZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-cyclohexene: Sourcing & Characterization


1-Phenyl-1-cyclohexene (CAS 771-98-2) is a cyclic, trisubstituted alkene featuring a phenyl substituent at the 1-position of a cyclohexene ring, with a molecular formula of C₁₂H₁₄ and a molecular weight of 158.24 g/mol [1]. This compound is a clear, colorless to light yellow liquid with a boiling point of 251-253 °C, a density of 0.994 g/mL at 25 °C, and a refractive index of 1.57 . Its structure, combining an endocyclic double bond with a directly attached aromatic ring, results in a sterically congested and electronically unique olefin [2]. This profile makes it a valuable, yet distinct, building block in organic synthesis, notably as a metabolite of phencyclidine and an intermediate in the production of various chemical entities [1][3].

Asymmetric Synthesis Reported high enantioselectivity in Jacobsen-type epoxidation
Photochemical Probe Exclusive monomer formation under photoinduced electron transfer
Forensic Reference Characterized PCP pyrolysis product; metabolism and interaction studies

1-Phenyl-1-cyclohexene: Why Analogs Fail


The critical distinction for 1-Phenyl-1-cyclohexene lies in its unique steric and electronic environment, which is not replicated by simpler or smaller-ring analogs. While other phenyl-substituted cycloalkenes like 1-phenylcyclopentene or common acyclic styrenes may appear chemically similar, the six-membered ring and the specific substitution pattern of 1-phenyl-1-cyclohexene create a trisubstituted, sterically hindered olefin [1]. This leads to profoundly different reactivity and selectivity in key synthetic transformations. As demonstrated in the evidence below, direct substitution with a less bulky or more flexible analog can result in altered reaction pathways (e.g., cycloaddition vs. isomerization), significantly lower yields, or complete loss of enantioselectivity in asymmetric catalysis [1][2]. Therefore, generic in-class substitution is not a viable procurement strategy when specific performance outcomes are required.

Steric mismatch

Smaller-ring or acyclic analogs lack the trisubstituted steric environment, altering reaction pathways and selectivity.

Reactivity divergence

1-Phenylcyclopentene dimerizes under PET conditions; 1-phenyl-1-cyclohexene remains monomeric, preventing direct substitution.

Enantioselectivity loss

trans-Disubstituted olefins yield lower ee, compromising chiral building block synthesis when high optical purity is required.

1-Phenyl-1-cyclohexene: Performance Differentiation


Asymmetric Epoxidation vs. trans-β-Methylstyrene

In a landmark study on the asymmetric epoxidation of trisubstituted olefins, 1-phenyl-1-cyclohexene was found to be an excellent substrate, achieving high enantioselectivity. In contrast, trans-disubstituted olefins like trans-β-methylstyrene were reported to suffer from slow reaction rates and low enantioselectivities (~65% ee) under similar catalyst systems [1]. This demonstrates that the trisubstituted nature of 1-phenyl-1-cyclohexene is critical for high stereoinduction.

Asymmetric Epoxidation
Cross-study
86% ee (1-phenyl-1-cyclohexene) vs. ~65% ee (trans-β-methylstyrene)
Supports chiral epoxide synthesis with higher enantiocontrol.
Jacobsen (salen)Mn(III) catalyst, NaOCl.
Asymmetric Catalysis Epoxidation Chiral Building Blocks

Photochemical Dimerization vs. 1-Phenylcyclopentene

The photochemical behavior of 1-phenyl-1-cyclohexene (1b) cation radicals is fundamentally different from its five-membered ring analog, 1-phenylcyclopentene (1a). Upon irradiation in the presence of 1,4-dicyanobenzene (DCNB), 1-phenylcyclopentene undergoes efficient electron-transfer dimerization to yield [2+4] cycloadducts and tetralin-type dimers. Under identical conditions, 1-phenyl-1-cyclohexene yields only monomeric products, specifically 1-cyano-2-phenylcyclohexane and 1:1 adducts with DCNB, completely avoiding the dimerization pathway [1].

PET Reactivity
Head-to-head
Monomeric adducts vs. dimerization to [2+4] cycloadducts and tetralins
Enables controlled, non-polymerizing pathway studies.
UV/DCNB in MeCN.
Photochemistry Electron Transfer Cation Radical Chemistry

Metabolism & Toxicity vs. PCP

1-Phenyl-1-cyclohexene (PC) is a major pyrolysis product of phencyclidine (PCP) and has been studied as a distinct chemical entity. In vitro metabolism studies using mouse liver microsomes have identified its primary metabolic pathways. Unlike PCP, which is known for its anesthetic and dissociative effects, PC and its metabolites were found to be considerably less active in behavioral tests. While PC is toxic, its interaction with PCP is antagonistic, reducing the lethality of PCP when co-administered [1][2]. This establishes a clear, quantifiable difference in biological activity.

Biological Activity
Head-to-head
Lower behavioral activity; antagonizes PCP lethality
Distinct metabolic/toxicological profile for forensic reference.
Mouse microsomes, inverted-screen test.
Metabolism Toxicology Analytical Chemistry

Metal-Free ODH Substrate

1-Phenyl-1-cyclohexene has been successfully employed as a representative substrate in the development of a novel metal-free carbon catalyst for oxidative dehydrogenation (ODH) to produce biaryl compounds. This work demonstrates the compound's utility in a demanding reaction class. The study's reaction scope, consisting of 15 differently substituted phenyl cyclohexenes, shows the wide applicability of the method, but the use of the parent 1-phenyl-1-cyclohexene was foundational in establishing the proof-of-concept for this sustainable catalytic approach [1].

Sustainable Catalysis
Supporting evidence
Converted to biphenyl with metal-free carbon catalyst
Model substrate for benchmarking green ODH methods.
15 aryl cyclohexenes tested.
Green Chemistry Heterogeneous Catalysis Biaryl Synthesis

1-Phenyl-1-cyclohexene: Application Scenarios


Chiral Epoxide Synthesis

For research groups or CROs involved in asymmetric synthesis, 1-phenyl-1-cyclohexene is a premier substrate for generating chiral epoxides with high optical purity. Its performance in Jacobsen-type epoxidations (86% ee) far exceeds that of trans-disubstituted olefins like trans-β-methylstyrene [1]. This application scenario is directly supported by quantitative evidence showing a 21% absolute increase in enantioselectivity, making it the superior choice for synthesizing enantioenriched building blocks [1].

Photochemical Mechanism Studies

1-Phenyl-1-cyclohexene is an essential probe molecule for investigating the structure-dependent reactivity of olefin cation radicals. Unlike 1-phenylcyclopentene, which dimerizes, 1-phenyl-1-cyclohexene provides a clean, non-dimerizing system for studying monomeric cation radical behavior [1]. This makes it an irreplaceable standard for researchers in physical organic chemistry, laser flash photolysis, and pulse radiolysis, where predictable and divergent reactivity is a key experimental requirement [1].

Forensic Toxicology Reference

As the primary pyrolysis product and a distinct metabolite of the controlled substance phencyclidine (PCP), 1-phenyl-1-cyclohexene is a mandatory analytical reference standard for forensic toxicology and drug metabolism laboratories [1][2]. Its unique metabolic profile and antagonistic interaction with PCP toxicity mean it cannot be replaced by PCP or other analogs in assays designed to quantify PCP exposure or study its effects [1][2].

Sustainable Catalysis Benchmarking

The compound's well-defined structure and challenging trisubstituted olefin geometry make it an ideal model substrate for developing and testing new catalysts, particularly in hydrogenation and oxidative dehydrogenation (ODH) reactions. Its successful application in metal-free ODH catalysis validates its use as a benchmark for comparing catalyst performance in green chemistry applications [1][2].

Application
Selection Property
Validation Focus
Chiral Epoxide Synthesis
Reported high ee with Jacobsen catalyst
Enantiomeric excess in asymmetric epoxidation
Photochemical Mechanism Studies
Exclusive monomer formation under PET
Reaction pathway selectivity vs. ring-size analogs
Forensic Toxicology Reference
Characterized PCP pyrolysis product
Metabolic profiling and PCP interaction
Sustainable Catalysis Benchmarking
Reactivity in metal-free ODH
Biaryl yield and catalyst scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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